![molecular formula C62H38 B15170615 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene CAS No. 918654-67-8](/img/structure/B15170615.png)
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs)
Méthodes De Préparation
The synthesis of 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene typically involves multi-step organic reactions. One common method includes the use of Sonogashira coupling reactions to introduce the phenyl groups at specific positions on the pyrene core . The reaction conditions often require palladium catalysts, copper co-catalysts, and an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as nitro, halogen, or alkyl groups are introduced using reagents like nitric acid, halogens, or alkyl halides under acidic or basic conditions.
Applications De Recherche Scientifique
1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its fluorescence properties make it useful in biological imaging and as a probe for studying biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene involves its interaction with specific molecular targets and pathways. Its polycyclic aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene include other pyrene derivatives and polycyclic aromatic hydrocarbons. These compounds share similar structural features but differ in the number and position of phenyl groups. For example:
1,3,6,8-Tetrasubstituted pyrene derivatives: These compounds have substituents at the 1, 3, 6, and 8 positions, which can affect their chemical and physical properties.
Phenyl-substituted pyrenes: These compounds have phenyl groups at various positions on the pyrene core, influencing their reactivity and applications.
Propriétés
Numéro CAS |
918654-67-8 |
|---|---|
Formule moléculaire |
C62H38 |
Poids moléculaire |
783.0 g/mol |
Nom IUPAC |
1-phenyl-6-[3-[4-[3-(6-phenylpyren-1-yl)phenyl]phenyl]phenyl]pyrene |
InChI |
InChI=1S/C62H38/c1-3-9-41(10-4-1)51-29-21-43-27-35-57-53(31-23-45-25-33-55(51)59(43)61(45)57)49-15-7-13-47(37-49)39-17-19-40(20-18-39)48-14-8-16-50(38-48)54-32-24-46-26-34-56-52(42-11-5-2-6-12-42)30-22-44-28-36-58(54)62(46)60(44)56/h1-38H |
Clé InChI |
CNHCUVRODNQNGU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)C6=CC=CC(=C6)C7=CC=C(C=C7)C8=CC(=CC=C8)C9=C1C=CC2=C3C1=C(C=C9)C=CC3=C(C=C2)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


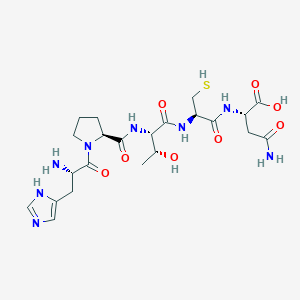
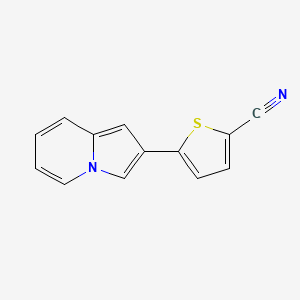
![4-[Hydroxy(phenyl)methyl]-6,6-dimethylhept-4-en-3-one](/img/structure/B15170545.png)
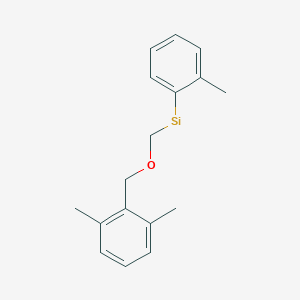
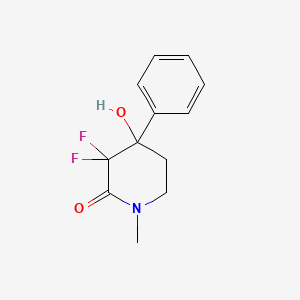
![Bis(4-{[4-(decyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B15170554.png)
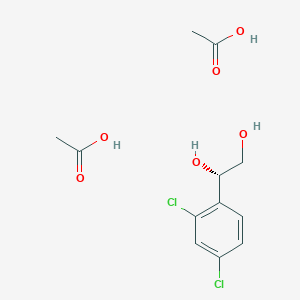
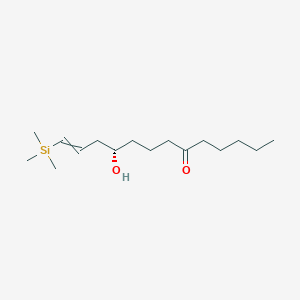
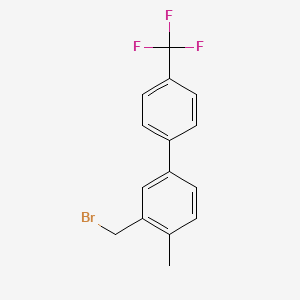
![3,5-Di-tert-butyl-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-4-[(2R)-oxiran-2-yl]phenyl phosphate](/img/structure/B15170574.png)
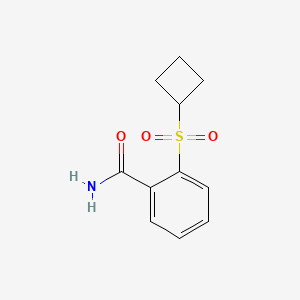
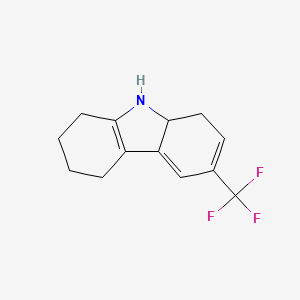
![Pyrene, 1,3,6,8-tetrakis[5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B15170612.png)
![4-[4-(Methanesulfonyl)phenyl]piperazin-2-one](/img/structure/B15170626.png)
